molecular formula C16H10O B1583413 Benzo[b]naphtho[1,2-d]furan CAS No. 205-39-0

Benzo[b]naphtho[1,2-d]furan

Cat. No. B1583413
CAS RN: 205-39-0
M. Wt: 218.25 g/mol
InChI Key: BCBSVZISIWCHFM-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[1,2-d]furan is a chemical compound with the molecular formula C16H10O . It is a heterocyclic compound consisting of fused benzene and furan rings .


Synthesis Analysis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . The starting terarylenes were prepared via a new three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .


Molecular Structure Analysis

The molecular structure of Benzo[b]naphtho[1,2-d]furan is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[b]naphtho[1,2-d]furan include a molecular weight of 218.2500 . More specific properties like boiling point or melting point are not mentioned in the search results.

Scientific Research Applications

Synthesis Techniques

  • Facile Synthesis Approaches: New methods for synthesizing benzo[b]naphtho[1,2-d]furan have been developed, offering more straightforward and efficient production routes. For example, one approach involves base-catalyzed cyclization reactions of certain o-alkoxybenzoylarene derivatives (Park & Jeong, 2005). Another method utilizes a one-pot approach for direct synthesis, significantly simplifying the process (Verma et al., 2013).

Photophysical and Electrochemical Properties

  • Spectroscopic and Fluorescence Studies: Benzo[b]naphtho[1,2-d]furan derivatives show unique photophysical properties, making them useful in spectroscopic applications. Studies have examined their fluorescence emission and quenching behavior, providing insights into their potential as spectroscopic probes (Tucker et al., 1993).
  • Electrochemical Properties: The electrochemical behaviors of benzo[b]naphtho[1,2-d]furan derivatives have been explored, particularly in relation to their reduction potentials and potential antineoplastic applications (Crawford et al., 1996).

Chemical Reactions and Derivatives

  • Formation and Reactivity: The compound's reactivity in various chemical reactions, such as cascade cyclizations, has been a subject of study. These investigations provide insights into the potential for creating diverse chemical derivatives and their implications in various fields of chemistry (Xia & Lee, 2014).
  • Derivative Synthesis: Research has been conducted on the synthesis of various derivatives of benzo[b]naphtho[1,2-d]furan, which could lead to applications in medicinal chemistry and material science (Abdelhamid et al., 2012).

Potential Applications in Geochemistry and Medicine

  • Geochemical Analysis: Benzo[b]naphtho[1,2-d]furan is identified in crude oils and source rock extracts, playing a role in the molecular geochemical analysis of these materials (Li & Ellis, 2015).
  • Antineoplastic Agent Design: The structural pattern of benzo[b]naphtho[1,2-d]furan derivatives has been explored for designing antineoplastic agents, showing promise in cancer treatment research (Cheng et al., 1993).

Safety And Hazards

Safety measures for handling Benzo[b]naphtho[1,2-d]furan include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. All sources of ignition should be removed .

properties

IUPAC Name

naphtho[2,1-b][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWNNQQHTXDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942673
Record name Benzo[b]naphtho[1,2-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]naphtho[1,2-d]furan

CAS RN

205-39-0
Record name Benzo[b]naphtho[1,2-d]furan
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]naphtho[1,2-d]furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]naphtho[1,2-d]furan
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Synthesis routes and methods

Procedure details

In the atmosphere of argon, 55.5 g of 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan, 119 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 1 L of anhydrous 1,4-dioxane were placed in a flask. The resulting mixture was stirred under reflux for 12 hours. After cooling to room temperature, the reaction solution was extracted with toluene, and deposited solids were filtered out. The filtrate was concentrated by means of a rotary evaporator, and residues were purified by silica gel column chromatography, whereby 32.7 g of (yield: 60%) of benzo[b]naphtho[2,1-d]furan was obtained.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]naphtho[1,2-d]furan
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Reactant of Route 5
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Reactant of Route 6
Benzo[b]naphtho[1,2-d]furan

Citations

For This Compound
110
Citations
Y Ooyama, T Okamoto, T Yamaguchi… - … A European Journal, 2006 - Wiley Online Library
Novel heterocyclic quinol‐type fluorophores (4 a–c) and (5 a–c) that contain substituents (R = Me, Bu, Ph) with nonconjugated linkages to the chromophore skeleton have been …
Y Ooyama, K Yoshida - 2008 - Wiley Online Library
The crystals of benzo[b]naphtho[1,2‐d]furan‐6‐one‐type fluorophores (1) exhibit sensitive colour and fluorescence change upon enclathration of organic solvent molecules. The crystal …
T Okazaki, M Nakagawa, T Kitagawa… - Bulletin of the Chemical …, 2014 - journal.csj.jp
Persistent protonation carbocations generated from hetero-PAHs containing oxygen atoms in their aromatic rings, dibenzo[b,d]furan (5), benzo[b]naphtho[1,2-d]furan (6), benzo[b]…
Number of citations: 5 www.journal.csj.jp
Y Ooyama, A Hayashi, T Okamoto, H Egawa… - 2008 - Wiley Online Library
Heterocyclic fluorophores 5,5‐dibutyl‐9‐dibutylamino‐5H‐benzo[b]naphtho[1,2‐d]furan‐6‐one (4) and 3,3‐dibutyl‐9‐dibutylamino‐3H‐benzo[kl]xanthen‐2‐one (7) with dialkyl …
M Li, GS Ellis - Energy & Fuels, 2015 - ACS Publications
Dibenzofuran (DBF), its alkylated homologues, and benzo[b]naphthofurans (BNFs) are common oxygen-heterocyclic aromatic compounds in crude oils and source rock extracts. A …
Number of citations: 29 pubs.acs.org
AB Ogbesejana, OM Bello - Acta Geochimica, 2020 - Springer
The distribution and geochemical significance of dibenzofurans, phenyldibenzofurans and benzo[b]napthofurans in source rocks from Niger Delta basin, Nigeria, were investigated by …
Number of citations: 7 link.springer.com
T Okazaki, M Nakagawa, T Futemma… - Journal of Physical …, 2016 - Wiley Online Library
Persistent carbocations generated by the protonation of hetero‐polycyclic aromatic compounds with oxygen atom(s) were studied by experimental NMR and density function theory …
Number of citations: 12 onlinelibrary.wiley.com
DR Boyd, ND Sharma, JS Harrison… - Journal of the …, 2001 - pubs.rsc.org
Bacterial dioxygenase-catalysed cis-dihydroxylation of the tetracyclic arenes benzo[c]phenanthrene 2, and the isosteric compounds benzo[b]naphtho[1,2-d]furan 8, and benzo[b]naphtho…
Number of citations: 14 pubs.rsc.org
桟明美, カケハシアケミ, 西野宏… - 熊本大学極低温装置室 …, 2010 - core.ac.uk
The reaction of 2-pentene-1, 4-diones as a building block with cyclic 1, 3-dicarbonyl compounds gave furo [3, 2-b] benzofuran-8 (7H)-ones and/or 2-(acetyl-2-hydroxy-1-propenyl)-6, 7-…
Number of citations: 3 core.ac.uk
JN Chatterjea, S Srivastava - Tetrahedron Letters, 1970 - Elsevier
Department of Chemistry, Patna University, Patna (India).(Received in u< 6 November 1969; accepted for publication 29 December 196~) PC Johnson and A. Robertson'reported the …
Number of citations: 1 www.sciencedirect.com

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